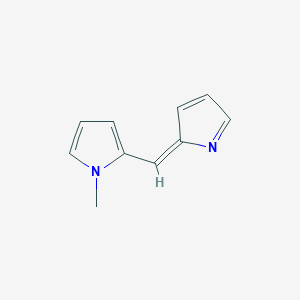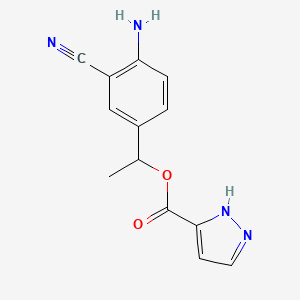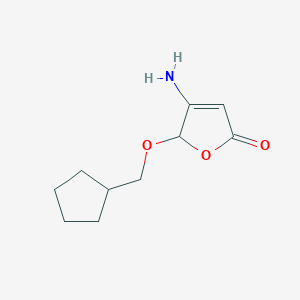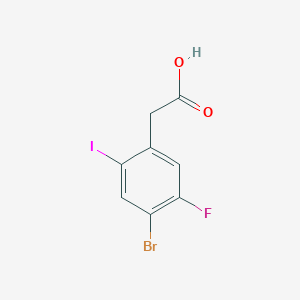![molecular formula C9H17NO B12869468 Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is a compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) typically involves the PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . This method allows for the efficient preparation of pyrrolidine-functionalized nucleosides, which can be further modified for various applications.
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The use of commercial halogenated precursors and efficient catalysts like PyBOP ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrrolidine N-oxides, while reduction reactions may produce pyrrolidine derivatives with reduced functional groups .
Applications De Recherche Scientifique
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in the development of therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral reverse transcriptases and mammalian DNA polymerases, thereby interfering with DNA replication and limiting viral infection . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is unique due to its specific structural features and biological activities. Its ability to inhibit viral reverse transcriptases and DNA polymerases sets it apart from other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(2R)-2-methyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-8(2)9(11)10-6-4-5-7-10/h8H,3-7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
GKEQXBDFWXTREG-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@@H](C)C(=O)N1CCCC1 |
SMILES canonique |
CCC(C)C(=O)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)



![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)



![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)

![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)
